Cas no 861207-45-6 (5-(5-Chloro-2-methoxybenzenesulfonyl)-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline)
861207-45-6 structure
Product Name:5-(5-Chloro-2-methoxybenzenesulfonyl)-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
CAS No:861207-45-6
MF:C19H18ClF3N2O3S
MW:446.871033191681
CID:5738269
PubChem ID:3340377
Update Time:2023-11-10
5-(5-Chloro-2-methoxybenzenesulfonyl)-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 5-[(5-CHLORO-2-METHOXYPHENYL)SULFONYL]-8-(TRIFLUOROMETHYL)-1,2,3,3A,4,5-HEXAHYDROPYRROLO[1,2-A]QUINOXALINE
- 4-CHLORO-2-([8-(TRIFLUOROMETHYL)-2,3,3A,4-TETRAHYDROPYRROLO[1,2-A]QUINOXALIN-5(1H)-YL]SULFONYL)PHENYL METHYL ETHER
- 5-(5-chloro-2-methoxybenzenesulfonyl)-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
- Pyrrolo[1,2-a]quinoxaline, 5-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,2,3,3a,4,5-hexahydro-8-(trifluoromethyl)-
- 5-(5-chloro-2-methoxyphenyl)sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
- 1X-0319
- AKOS005084259
- 861207-45-6
- 4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether
- 5-(5-Chloro-2-methoxybenzenesulfonyl)-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
-
- Inchi: 1S/C19H18ClF3N2O3S/c1-28-17-7-5-13(20)10-18(17)29(26,27)25-11-14-3-2-8-24(14)16-9-12(19(21,22)23)4-6-15(16)25/h4-7,9-10,14H,2-3,8,11H2,1H3
- InChI Key: MBGJBGOAJFNMMQ-UHFFFAOYSA-N
- SMILES: N12CCCC1CN(S(C1=CC(Cl)=CC=C1OC)(=O)=O)C1=C2C=C(C(F)(F)F)C=C1
Computed Properties
- Exact Mass: 446.0678758g/mol
- Monoisotopic Mass: 446.0678758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 702
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- Boiling Point: 567.0±60.0 °C(Predicted)
- pka: 4.59±0.20(Predicted)
5-(5-Chloro-2-methoxybenzenesulfonyl)-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
861207-45-6 (5-(5-Chloro-2-methoxybenzenesulfonyl)-8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent